molecular formula C20H20F2N2O2 B2938793 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide CAS No. 941905-56-2

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Cat. No. B2938793
M. Wt: 358.389
InChI Key: AZACQKKYUCELLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to other compounds in the “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-…” series, which are used in diverse scientific research for their unique properties and potential applications23.



Synthesis Analysis

The synthesis of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide” is not explicitly mentioned in the available resources. However, similar compounds in the “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-…” series are synthesized for research use1.



Molecular Structure Analysis

The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide” is not directly available. However, a related compound, “Benzyl N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate”, contains 52 bonds in total, including 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic)4.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide” are not mentioned in the available resources. However, similar compounds in the “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-…” series are used in diverse scientific research due to their versatile properties3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide” are not directly available. However, a related compound, “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide”, has estimated physicochemical property data based on reliable QSPR and ANN5.


Safety And Hazards

The safety and hazards associated with “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide” are not explicitly mentioned in the available resources. However, similar compounds in the “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-…” series are not intended for human or veterinary use and are for research use only1.


Future Directions

The future directions for “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide” are not explicitly mentioned in the available resources. However, similar compounds in the “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-…” series are used in diverse scientific research, offering exciting opportunities for innovation and discovery6.


properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-2-3-10-24-18-8-6-15(11-13(18)5-9-19(24)25)23-20(26)14-4-7-16(21)17(22)12-14/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZACQKKYUCELLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

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